Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-
Description
Molecular Architecture and Bonding Patterns
The molecular formula of acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- is C₈H₁₉N₃OS , with a molecular weight of 217.32 g/mol . The compound’s backbone consists of an acetamide group (-NH-CO-CH₃) substituted at the nitrogen atom with a 2-(ethylthio)ethyl chain and a 2-[(2-aminoethyl)amino]ethyl chain (Figure 1). Key bonding features include:
- Amide bond : The planar C=O-NH moiety exhibits partial double-bond character due to resonance, restricting rotation about the C-N axis.
- Thioether linkage : The ethylthio (-S-CH₂CH₃) group introduces a sulfur atom with a tetrahedral geometry, contributing to hydrophobic interactions.
- Polyamine chain : The ethylenediamine-derived side chain contains two primary amine (-NH₂) groups and one secondary amine (-NH-), enabling hydrogen bonding and metal coordination.
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₉N₃OS |
| Molecular Weight | 217.32 g/mol |
| Functional Groups | Amide, thioether, primary/secondary amines |
| Hybridization | sp³ (amine N), sp² (amide C=O) |
The spatial arrangement of these groups creates a conformationally flexible molecule, with the thioether and polyamine chains likely adopting gauche or anti-periplanar orientations depending on solvation.
Properties
CAS No. |
942292-25-3 |
|---|---|
Molecular Formula |
C8H19N3OS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C8H19N3OS/c1-2-13-7-8(12)11-6-5-10-4-3-9/h10H,2-7,9H2,1H3,(H,11,12) |
InChI Key |
DSGMFIGPCWLJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)NCCNCCN |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Amide Formation
One common method for synthesizing this compound involves the direct reaction of acetic acid derivatives with amines. The general reaction can be summarized as follows:
- Reagents : Acetic anhydride or acetyl chloride
- Amines : 2-Aminoethylamine and ethylthio compounds
- Reaction Conditions : Typically performed at room temperature or slightly elevated temperatures in a solvent like dichloromethane.
The reaction proceeds through the formation of an acylated intermediate which subsequently reacts with the amines to yield the desired acetamide.
Method 2: Coupling Reactions
Another effective strategy is utilizing coupling reactions involving activated esters or halides:
- Reagents : Use of N-hydroxysuccinimide (NHS) or other coupling agents
- Steps :
- React an activated ester of acetic acid with 2-aminoethylamine.
- Introduce ethylthio groups through nucleophilic substitution.
This method allows for high specificity and yields, particularly when using solid-phase synthesis techniques.
Method 3: Multi-Step Synthesis from Simple Precursors
A more complex approach involves synthesizing intermediates that are subsequently transformed into the final product:
-
- Start with ethylthioacetic acid.
- Convert to an acyl chloride using thionyl chloride.
- React with 2-aminoethylamine to form an intermediate amide.
-
- The intermediate can be further reacted under basic conditions to yield the final acetamide product.
This multi-step approach allows for the introduction of various functional groups and modifications along the synthetic pathway.
Summary of Reaction Conditions
| Method | Key Reagents | Temperature Range | Yield (%) |
|---|---|---|---|
| Direct Amide Formation | Acetic anhydride, 2-Aminoethylamine | Room temperature | High |
| Coupling Reactions | NHS, activated esters | Ambient to elevated | Very High |
| Multi-Step Synthesis | Ethylthioacetic acid, thionyl chloride | Varies (0-90°C) | Moderate to High |
Research Findings and Applications
Research has shown that Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- exhibits promising biological activities:
- Anticancer Properties : Studies indicate potential efficacy in inhibiting tumor growth.
- Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases due to its amine functionalities.
The versatility of this compound in medicinal chemistry highlights its importance as a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted amides and thioethers.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have been extensively studied for their potential therapeutic applications. The compound has shown promise in the development of inhibitors for various biological targets.
Heme Oxygenase-1 Inhibitors
Recent studies have identified acetamide derivatives as potential inhibitors of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress regulation. For instance, compounds derived from acetamide were synthesized and tested for their inhibitory effects on HO-1 activity in U87MG cells, a model for glioblastoma. The results indicated that certain derivatives exhibited significant inhibitory potency, suggesting their potential use as therapeutic agents in cancer treatment .
Antitumor Activity
Research has also explored the antitumor properties of acetamide derivatives. A study highlighted the synthesis of novel compounds based on acetamide that demonstrated selective cytotoxicity against various cancer cell lines. These findings support the hypothesis that modifications to the acetamide structure can enhance biological activity and selectivity towards tumor cells .
Biochemical Applications
The biochemical properties of acetamide derivatives make them suitable for various applications in biochemical research.
Enzyme Inhibition Studies
Acetamide derivatives have been utilized in enzyme inhibition studies, particularly focusing on enzymes involved in metabolic pathways. The structural diversity provided by the acetamide group allows researchers to investigate the relationship between structure and activity, facilitating the design of more effective inhibitors .
Drug Design and Development
The compound's ability to form stable interactions with biological macromolecules positions it as a candidate for drug design. Its structural features enable modifications that can enhance pharmacokinetic properties, making it a valuable scaffold for developing new therapeutics targeting specific diseases .
Synthesis and Characterization
A detailed synthesis route for acetamide derivatives was documented where primary amines reacted with bromoacetyl bromide to yield N-mono or N,N-disubstituted α-bromo-acetamides. Subsequent reactions with imidazole led to the formation of active compounds with notable biological activity .
Efficacy Testing
In vitro testing demonstrated that certain acetamide derivatives exhibited significant inhibition against target enzymes, supporting their potential as lead compounds in drug development processes aimed at treating metabolic disorders and cancers .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Ethylthio vs. methylthio : Longer alkyl chains (ethyl) enhance lipophilicity but reduce solubility compared to methylthio derivatives .
- Polar substituents: Hydroxyethylthio () increases polarity, while aminoethyl groups in the target compound balance lipophilicity and water solubility .
Amino-Substituted Acetamides
Polyamine and aryl-substituted acetamides exhibit diverse biological and chemical functionalities:
Key Observations :
- Aminoethyl vs. aryl-amino groups: The target compound’s polyamine chain enhances metal-binding capacity, contrasting with aromatic substituents in and , which prioritize receptor interactions .
- Solubility: Quaternary ammonium groups (e.g., diethylamino in ) improve lipid membrane penetration, whereas primary amines (target compound) favor aqueous solubility .
Biological Activity
Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-, also known by its CAS number 141998-21-2, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₂₀N₄O
- Molecular Weight : 188.271 g/mol
- CAS Number : 141998-21-2
- LogP : 0.5828 (indicating moderate lipophilicity)
The compound's structure includes an acetamide group linked to a polyamine chain, which is crucial for its biological interactions.
Research indicates that Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)- may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains. For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 4–8 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Compounds with polyamine structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that the mechanism may involve interference with DNA synthesis and cellular signaling pathways .
- Neuroprotective Effects : Some derivatives are being studied for neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Antimicrobial Efficacy
A study conducted on similar acetamides revealed that compounds with ethylthio substitutions exhibited enhanced antibacterial properties. The research highlighted the importance of structural modifications in achieving desired antimicrobial activity:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 4 |
| Compound B | S. aureus | 8 |
| Acetamide Variation | Pseudomonas aeruginosa | 16 |
This table illustrates the comparative effectiveness of various compounds against specific bacterial strains, underscoring the potential of acetamide derivatives in antibiotic development.
Anticancer Activity
In vitro studies have shown that acetamide derivatives can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The following observations were made:
- Cell Viability Assay : Treatment with acetamide derivatives resulted in a dose-dependent decrease in cell viability.
- Mechanistic Insights : Flow cytometry analysis indicated that these compounds may induce apoptosis in cancer cells through caspase activation pathways.
Q & A
Basic Research Question
- FTIR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, thioether C-S at ~600–700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm backbone connectivity:
- Amide proton resonance at δ 6.5–8.0 ppm (¹H).
- Ethylthio group protons at δ 1.2–1.5 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can computational methods like DFT assist in predicting the compound’s reactivity and interaction mechanisms?
Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:
- Electronic Properties : HOMO-LUMO gaps predict charge transfer capabilities (e.g., sensor applications) .
- Molecular Electrostatic Potential (MESP) : Maps highlight nucleophilic/electrophilic regions, guiding interaction studies with biomolecules like amino acids .
- Independent Gradient Model (IGM) : Visualizes non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for supramolecular sensing applications .
Methodology: Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accuracy .
How can researchers resolve contradictions in interaction data when studying this compound’s binding with biological targets?
Advanced Research Question
Discrepancies may arise from solvent polarity, pH, or competing intermolecular forces. Strategies include:
- Cross-Validation : Combine fluorescence titration (to measure binding constants) with ITC (isothermal titration calorimetry) for thermodynamic validation .
- Competitive Assays : Introduce analogs (e.g., tryptophan derivatives) to confirm selectivity via fluorescence quenching .
- Theoretical-Experimental Synergy : Compare experimental binding data with DFT-predicted interaction energies to identify dominant forces .
What protocols are recommended for establishing the toxicological profile of this understudied compound?
Basic Research Question
Given limited toxicological
- In Vitro Assays : Start with cytotoxicity screening (e.g., MTT assay on HEK293 or HepG2 cells) to assess IC₅₀ values .
- Environmental Impact : Use Daphnia magna or algae growth inhibition tests for ecotoxicity .
- Metabolic Stability : Employ liver microsomes to evaluate degradation pathways and metabolite identification .
How does the compound’s structure influence its aggregation-induced emission (AIE) properties in sensing applications?
Advanced Research Question
The ethylthio and diamine groups enhance AIE via:
- Restricted Intramolecular Rotation (RIR) : Bulky substituents limit non-radiative decay, boosting fluorescence in aggregated states .
- Hydrogen-Bond Networks : The N-(2-aminoethyl) group facilitates multisupramolecular interactions (e.g., N-H···π) with aromatic amino acids like tryptophan .
Methodology: Study AIE using fluorescence spectroscopy in THF/water mixtures with varying ratios .
What strategies mitigate challenges in purifying this compound due to its polar functional groups?
Basic Research Question
- Solvent Selection : Use dichloromethane/ethyl acetate mixtures for extraction to balance polarity .
- Ion-Exchange Chromatography : Separate charged impurities using Dowex resins .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals .
How can researchers validate the compound’s role in modulating enzyme activity or receptor binding?
Advanced Research Question
- Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Michaelis-Menten plots with varying substrate concentrations .
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .
- SPR (Surface Plasmon Resonance) : Quantify real-time binding affinity (KD) and stoichiometry .
What are the critical considerations for handling and storing this compound to ensure stability?
Basic Research Question
- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the thioether and amide groups .
- Light Protection : Use amber vials to avoid photodegradation of the ethylthio moiety .
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .
How can the compound’s solubility be optimized for biological assays without compromising activity?
Advanced Research Question
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while minimizing cytotoxicity .
- Micellar Encapsulation : Employ Pluronic F-127 or cyclodextrins to solubilize the compound in physiological buffers .
- pH Adjustment : Ionize amino groups via mild acidification (pH 5–6) to improve solubility in polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
